3,5,6-Trifluoropyridin-2-amine
Overview
Description
3,5,6-Trifluoropyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C5H3F3N2. This compound is characterized by the presence of three fluorine atoms attached to the pyridine ring at positions 3, 5, and 6, and an amino group at position 2.
Biochemical Analysis
Biochemical Properties
3,5,6-Trifluoropyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound has been found to inhibit certain kinases, which play a role in cell signaling pathways . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical for its application in research. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term effects on cellular function have been noted, including sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, making it essential to understand its metabolism for therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been found to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects . The localization and accumulation of this compound can impact its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It has been observed to localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trifluoropyridin-2-amine typically involves the fluorination of pyridine derivatives. One common method is the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide. This reaction proceeds under mild conditions and yields the desired product in good yield .
Another approach involves the use of palladium-catalyzed amination reactions. For example, the reaction of 3,5,6-trifluoropyridine with ammonia in the presence of a palladium catalyst can produce this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
3,5,6-Trifluoropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives with different substitution patterns.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. These reactions typically occur under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of N-substituted derivatives.
Oxidation Reactions: Formation of nitro or nitroso derivatives.
Reduction Reactions: Formation of secondary or tertiary amines.
Scientific Research Applications
3,5,6-Trifluoropyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can exhibit enhanced biological activity and stability.
Medicine: It serves as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of agrochemicals and specialty chemicals, where the presence of fluorine atoms can enhance the efficacy and selectivity of the products
Mechanism of Action
The mechanism of action of 3,5,6-Trifluoropyridin-2-amine is largely dependent on its application. In medicinal chemistry, the compound can interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound towards its target, leading to improved therapeutic effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5,6-trifluoropyridine
- 2,3,5,6-Tetrafluoropyridine
- 2,6-Diamino-3,5-difluoropyridine
- 3,5-Dichloro-2,4,6-trifluoropyridine
Uniqueness
3,5,6-Trifluoropyridin-2-amine is unique due to the specific positioning of the fluorine atoms and the amino group on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, which are not observed in other similar compounds. The presence of three fluorine atoms also enhances the compound’s electron-withdrawing capability, making it a valuable intermediate in various chemical reactions .
Properties
IUPAC Name |
3,5,6-trifluoropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEJHBNYXQTAKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500777 | |
Record name | 3,5,6-Trifluoropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3534-50-7 | |
Record name | 3,5,6-Trifluoropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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